molecular formula C9H9FO3 B1319202 2-Fluoro-4-methoxyphenylacetic acid CAS No. 883531-28-0

2-Fluoro-4-methoxyphenylacetic acid

Cat. No.: B1319202
CAS No.: 883531-28-0
M. Wt: 184.16 g/mol
InChI Key: WGODSCYEKWDSAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-methoxyphenylacetic acid (CAS: 883531-28-0) is a fluorinated aromatic carboxylic acid with the molecular formula C₉H₉FO₃ and a molecular weight of 184.17 g/mol . Structurally, it consists of a phenylacetic acid backbone substituted with a fluorine atom at the ortho position (C-2) and a methoxy group at the para position (C-4). Key physical properties include a melting point of 129.5°C, a boiling point of 290.6°C, and moderate water solubility (0.000943 mmHg vapor pressure at 25°C) . This compound is widely utilized in pharmaceutical research, particularly in the synthesis of nitrogen-containing heterocycles and bioactive molecules, owing to its electron-withdrawing fluorine and electron-donating methoxy groups, which modulate reactivity and bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Fluoro-4-methoxyphenylacetic acid typically involves the substitution reaction of phenylacetic acid. One common method is to react 3-fluoro-4-methoxybenzoic acid with bromoacetic acid or bromoacetic anhydride . Another method involves adding dichloroethane and m-fluoroanisole into a flask, stirring, cooling, adding aluminum trichloride and acetyl chloride, and then keeping the temperature controlled .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methoxyphenylacetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₉FO₃
  • Molecular Weight : 184.17 g/mol
  • Melting Point : 93 °C

The compound features a fluorine atom and a methoxy group on the phenyl ring, which influences its reactivity and biological activity.

Synthesis of Pharmaceutical Compounds

2-Fluoro-4-methoxyphenylacetic acid serves as an intermediate in the synthesis of various pharmaceutical agents. Notably, it is involved in the development of BACE1 inhibitors, which are promising candidates for treating Alzheimer’s Disease. The compound's structural attributes enhance its efficacy as a lead compound in medicinal chemistry .

Biological Research

Research has indicated that this compound can be utilized in the synthesis of compounds that exhibit anti-inflammatory properties. It has shown potential in inhibiting specific enzymes involved in inflammatory pathways, making it a candidate for treating conditions like arthritis . Furthermore, a fluorimetric method has been developed for estimating related compounds, such as homovanillic acid, in biological tissues .

Anticancer Research

The compound is also being explored for its potential in developing novel anticancer agents. Its unique chemical properties allow it to interact with biological targets effectively, leading to ongoing studies focused on its application in cancer therapeutics .

Case Study 1: Development of BACE1 Inhibitors

A study focused on synthesizing derivatives of this compound highlighted its role in developing BACE1 inhibitors. These inhibitors are crucial for modulating amyloid precursor protein processing, a key factor in Alzheimer's pathology .

Case Study 2: Anti-inflammatory Activity

Research has demonstrated that compounds derived from this compound exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase enzymes. This inhibition can reduce inflammation and pain associated with various inflammatory diseases .

Mechanism of Action

The mechanism by which 2-Fluoro-4-methoxyphenylacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been used in the synthesis of biologically active molecules, including GSK-3β inhibitors. GSK-3β is a protein kinase involved in various cellular processes, including metabolism, cell division, and apoptosis.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Fluorine and methoxy substitutions significantly influence the electronic and steric properties of phenylacetic acid derivatives. Key analogs include:

Compound Name CAS Number Substituents Molecular Formula Similarity Score*
2-Fluoro-4-methoxyphenylacetic acid 883531-28-0 2-F, 4-OCH₃ C₉H₉FO₃ Reference
2,6-Difluoro-4-methoxyphenylacetic acid 500912-19-6 2,6-F₂, 4-OCH₃ C₉H₈F₂O₃ 0.90
4-Fluoro-3-methoxyphenylacetic acid 68886-07-7 4-F, 3-OCH₃ C₉H₉FO₃ 0.82
4-Methoxyphenylacetic acid 104-01-8 4-OCH₃ C₉H₁₀O₃ -

Key Observations :

  • Fluorine Position : The 2-fluoro substitution in the target compound introduces steric hindrance and electron-withdrawing effects, enhancing acidity compared to 4-methoxyphenylacetic acid (pKa ~3.5 vs. ~4.2) .
  • Dual Fluorination: 2,6-Difluoro-4-methoxyphenylacetic acid (similarity score 0.90) exhibits increased lipophilicity (logP ~1.8 vs. 1.2 for the mono-fluoro analog), improving blood-brain barrier (BBB) permeability .

Physical and Chemical Properties

Property This compound 4-Methoxyphenylacetic acid 2,6-Difluoro-4-methoxyphenylacetic acid
Melting Point (°C) 129.5 86–88 Not reported
Boiling Point (°C) 290.6 285 (estimated) 310 (predicted)
Solubility in Water Low (0.274 mg/mL) Moderate Very low

Key Trends :

  • Melting Points: Fluorination increases intermolecular forces (e.g., dipole-dipole interactions), raising the melting point compared to non-fluorinated analogs .
  • Lipophilicity : Fluorine substitutions enhance logP values, favoring membrane permeability but reducing aqueous solubility .

Biological Activity

2-Fluoro-4-methoxyphenylacetic acid (CAS Number: 19361978) is a compound of growing interest in medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C₉H₉FO₃
  • Molecular Weight : 184.16 g/mol
  • Physical State : Solid at room temperature

The compound features a methoxy group and a fluorine atom attached to a phenylacetic acid backbone, which contributes to its unique biological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Anti-inflammatory Effects :
    • The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Preliminary studies suggest that it may reduce inflammation and pain associated with conditions such as arthritis .
  • Anticancer Properties :
    • In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, its efficacy was tested against various tumor models, showing promising results in inhibiting tumor growth .
  • Neuroprotective Effects :
    • The compound has been investigated for its potential neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to modulate pathways involved in neuronal survival and stress response .

The mechanisms underlying the biological activities of this compound are still being elucidated. Key points include:

  • Enzyme Inhibition : The compound's ability to inhibit COX enzymes suggests it may act similarly to non-steroidal anti-inflammatory drugs (NSAIDs), providing pain relief and reducing inflammation through the modulation of prostaglandin synthesis.
  • Cell Signaling Modulation : Studies indicate that it may influence various signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFocusFindings
Morais et al. (2023)Anticancer ActivityDemonstrated significant apoptosis induction in MCF cell lines with IC50 values indicating effective dose-response relationships .
Ribeiro et al. (2023)Anti-inflammatory EffectsShowed inhibition of COX-2 activity at concentrations as low as 10 μM, suggesting potential for therapeutic use in inflammatory diseases.
Xiang et al. (2018)Biomarker PotentialIdentified as a potential biomarker for non-small cell lung cancer (NSCLC), indicating its relevance in cancer diagnostics .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaUnique Features
4-Methoxyphenylacetic AcidC₉H₁₀O₃Lacks fluorine; serves as a non-fluorinated analog with different bioactivity profiles.
2,2-Difluoro-2-(4-methoxyphenyl)acetic AcidC₉H₉F₂O₃Contains additional fluorine atoms; exhibits enhanced lipophilicity and potential bioactivity compared to its non-fluorinated counterparts.

Q & A

Q. How can researchers verify the purity of 2-Fluoro-4-methoxyphenylacetic acid after synthesis?

Classification: Basic
Methodological Answer:
Purity assessment typically employs reverse-phase HPLC coupled with UV detection (e.g., C18 column, acetonitrile/water mobile phase). Calibration against a certified reference standard (CAS 883531-28-0, if available) is critical. Mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy should confirm structural integrity, with <sup>19</sup>F NMR being particularly useful for detecting fluorinated impurities .

Q. What precautions are necessary for handling this compound in laboratory settings?

Classification: Basic
Methodological Answer:
Avoid exposure to heat (>25°C) and moisture to prevent decomposition . Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation . Incompatible with strong oxidizing agents (e.g., HNO3)—store separately in inert conditions .

Q. How can conflicting spectral data (e.g., NMR shifts) for fluorinated derivatives be resolved?

Classification: Advanced
Methodological Answer:
Discrepancies in <sup>1</sup>H/<sup>13</sup>C NMR data may arise from solvent effects or tautomerism. Validate assignments using 2D NMR (COSY, HSQC) and compare with computational predictions (DFT-based chemical shift calculations). Cross-referencing with fluorinated analogs (e.g., 3-Fluoro-4-methoxyphenylacetic acid, CAS 452-14-2) can clarify ambiguities .

Q. What strategies optimize the synthesis of this compound to minimize byproducts?

Classification: Advanced
Methodological Answer:
Employ kinetic control via low-temperature Friedel-Crafts acylation or Suzuki-Miyaura coupling for regioselective fluorination. Monitor reaction progress using TLC or in-situ IR spectroscopy. Purify intermediates via recrystallization (e.g., ethyl acetate/hexane) to reduce halogenated side products .

Q. How should researchers address gaps in toxicological data for fluorinated phenylacetic acids?

Classification: Advanced
Methodological Answer:
When SDS data are unavailable (e.g., acute toxicity ), conduct tiered assessments:

In silico: Use QSAR models (e.g., OECD Toolbox) to predict toxicity endpoints.

In vitro: Perform cytotoxicity assays (e.g., MTT on HepG2 cells) and Ames tests for mutagenicity.

In vivo: Follow OECD 423 guidelines for acute oral toxicity in rodent models.

Q. Which analytical techniques are most effective for detecting degradation products of this compound?

Classification: Basic
Methodological Answer:
High-resolution LC-MS/MS (e.g., Q-TOF) identifies degradation products by mass fragmentation patterns. For fluorinated metabolites, employ <sup>19</sup>F NMR to track defluorination or hydroxylation. Accelerated stability studies (40°C/75% RH for 6 months) simulate long-term degradation .

Q. What are the key considerations for scaling up the synthesis of this compound?

Classification: Advanced
Methodological Answer:
Optimize reaction parameters via Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, temperature). Use flow chemistry for exothermic steps to improve safety and yield. Validate scalability using kilo-lab reactors with in-line PAT (Process Analytical Technology) monitoring .

Q. How can hygroscopicity impact experimental reproducibility, and how is it managed?

Classification: Basic
Methodological Answer:
Hygroscopicity can alter stoichiometry in moisture-sensitive reactions. Store the compound in desiccators with silica gel or molecular sieves. Pre-dry the compound under vacuum (40°C, 24 hrs) before use. Confirm water content via Karl Fischer titration .

Q. What role does this compound play in medicinal chemistry research?

Classification: Basic
Methodological Answer:
It serves as a precursor for bioactive molecules, such as kinase inhibitors or antimicrobial agents. The fluorine atom enhances metabolic stability, while the methoxy group modulates lipophilicity. Derivatives are synthesized via amide coupling or esterification for structure-activity relationship (SAR) studies .

Q. How can computational modeling predict the reactivity of fluorinated aromatic acids?

Classification: Advanced
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of fluorine substitution on aromatic electrophilic substitution. Molecular docking simulations assess binding affinity to target enzymes (e.g., cyclooxygenase). Compare results with experimental kinetic data to validate predictions .

Q. What experimental controls are essential when studying enzymatic interactions with this compound?

Classification: Advanced
Methodological Answer:
Include negative controls (enzyme-free assays) and competitive inhibitors to confirm specificity. Use fluorinated analogs (e.g., 4-Fluoro-D-phenylglycine, CAS 93939-74-3) to isolate electronic effects. Monitor pH stability (4.0–7.4) to prevent acid-catalyzed hydrolysis during assays .

Properties

IUPAC Name

2-(2-fluoro-4-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-13-7-3-2-6(4-9(11)12)8(10)5-7/h2-3,5H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGODSCYEKWDSAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598372
Record name (2-Fluoro-4-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883531-28-0
Record name (2-Fluoro-4-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-fluoro-4-methoxyphenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The synthesis of 3-fluoro-4-methoxyphenylacetic acid 15 starting from 2-fluoroanisole has been described by M. Kucha{hacek over (r)} et al. (Collect. Czech. Chem. Commun. 1990, 55, 296-306). 2-Fluoro-4-methoxyphenylacetic acid 16 is obtained from 2-fluoro-4-hydroxyphenylacetic acid [S.-I. Sugita, S. Toda, T. Yoshiyasu, T. Teraji, Mol. Cryst. Liq. Cryst. 1993, 237, 399-406; E. J. Corey, J. P. Dittami, J. Am. Chem. Soc. 1985, 107, 256-257; H. H. Wassermann, J. Wang, J. Org. Chem. 1998, 63, 5581-5586] by dimethylation and ester saponification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.